![molecular formula C13H16N2O3S B2942607 2-[(氰基乙酰基)氨基]-5-异丙基噻吩-3-羧酸乙酯 CAS No. 515861-07-1](/img/structure/B2942607.png)

2-[(氰基乙酰基)氨基]-5-异丙基噻吩-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

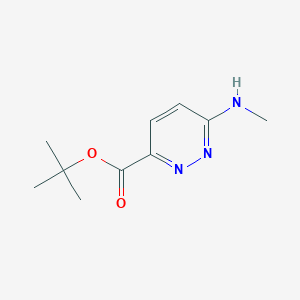

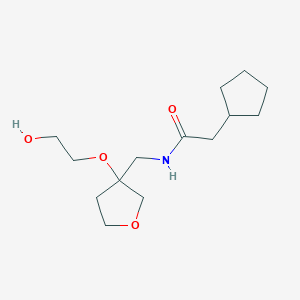

Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate is a chemical compound with the molecular formula C13H16N2O3S and a molecular weight of 280.35 . It is used for proteomics research .

Synthesis Analysis

The synthesis of cyanoacetamides, such as Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate consists of 13 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate has a molecular weight of 280.34, an XLogP3 of 2.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 6, an exact mass of 280.08816355, a monoisotopic mass of 280.08816355, a topological polar surface area of 107, a heavy atom count of 19, a complexity of 389, and a covalently-bonded unit count of 1 .科学研究应用

合成用途和抗菌评价

2-[(氰基乙酰基)氨基]-5-异丙基噻吩-3-羧酸乙酯和相关化合物表现出重要的合成用途,作为合成各种噻吩衍生物的关键中间体。这些衍生物已被探索其抗菌性能。例如,研究表明,由类似的关键中间体合成的双功能噻吩衍生物对一系列病原体表现出有希望的抗菌活性 (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).

通过 Gewald 反应轻松合成

Gewald 反应是杂环化学的基石,已被有效地用于合成噻吩的 2-氨基-3-甲酰胺衍生物。这种反应框架在水性条件下使用氰基乙酸乙酯和类似试剂,突出了该化合物在室温下促进噻吩衍生物合成的作用,展示了其在有机合成中的重要性 (Abaee & Cheraghi, 2013).

对荧光材料的贡献

研究还针对从涉及氰基乙酸乙酯的反应中获得的噻吩衍生物的 novel 荧光性质进行了探索。这些研究有助于开发具有在传感、成像和电子器件中潜在应用的新型荧光材料 (Pusheng, 2009).

抗氧化和抗炎活性

对噻吩衍生物的生物活性的进一步研究揭示了它们的潜在抗氧化和抗炎性质。由氰基乙酸乙酯和相关化合物合成的特定衍生物已证明具有显着的体外抗氧化性能和体内抗炎活性,为其治疗潜力提供了见解 (Madhavi & Sreeramya, 2017).

安全和危害

属性

IUPAC Name |

ethyl 2-[(2-cyanoacetyl)amino]-5-propan-2-ylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-4-18-13(17)9-7-10(8(2)3)19-12(9)15-11(16)5-6-14/h7-8H,4-5H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCOJTPLHAKXGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)C(C)C)NC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2942524.png)

![6-Benzyl-2-(4-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2942530.png)

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2942536.png)

![3-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoic acid](/img/structure/B2942537.png)

![Ethyl 2-(4-(4-ethylpiperazin-1-yl)-3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2942538.png)

![(3-(4-Fluorophenyl)azepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2942544.png)

![[(1-Amino-2-methylpropan-2-yl)oxy]benzene](/img/structure/B2942545.png)

![N-(2,5-difluorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2942547.png)